molecular formula C22H23N3O5 B11006435 3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione

3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione

Cat. No.: B11006435
M. Wt: 409.4 g/mol
InChI Key: DDYPUNUYFCGIDL-UHFFFAOYSA-N
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Description

3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione is a complex organic compound that belongs to the class of quinazolinediones This compound is characterized by the presence of a quinazoline ring fused with a pyrrolidine ring and substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the reaction of anthranilic acid with formamide under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving a suitable precursor such as 2,4-dimethoxyphenylacetonitrile.

    Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the quinazoline ring with the 2,4-dimethoxyphenyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinazolinedione: Lacks the pyrrolidine and 2,4-dimethoxyphenyl groups.

    3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-quinazoline: Similar structure but without the dione functionality.

Uniqueness

3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione is unique due to the presence of both the quinazoline and pyrrolidine rings, along with the 2,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

3-[2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H23N3O5/c1-29-14-9-10-16(19(12-14)30-2)18-8-5-11-24(18)20(26)13-25-21(27)15-6-3-4-7-17(15)23-22(25)28/h3-4,6-7,9-10,12,18H,5,8,11,13H2,1-2H3,(H,23,28)

InChI Key

DDYPUNUYFCGIDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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